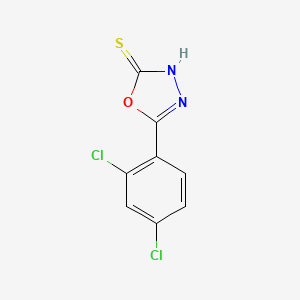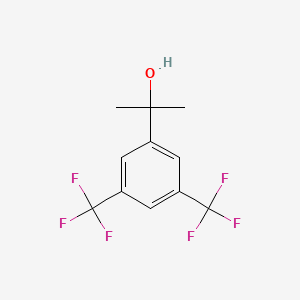
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol
Vue d'ensemble
Description
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a compound of interest due to its trifluoromethyl groups, which are often found in biologically active molecules and materials with unique properties. The presence of these groups can significantly influence the physical and chemical behavior of a compound, making it a valuable target for synthesis and application in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related trifluoromethylated compounds has been demonstrated in several studies. For instance, the preparation of 2,2-Bis(trifluoromethyl)-1,3-heterocycles was achieved by reacting 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds such as amino alcohols . Additionally, an efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, which shares a similar structural motif with the compound of interest, was developed using Leifsonia xyli CCTCC M 2010241 cells and isopropanol as a co-substrate10.
Molecular Structure Analysis
The molecular structure of compounds containing the bis(trifluoromethyl)phenyl group has been elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was determined, revealing strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . This suggests that similar hydrogen bonding patterns might be expected in the structure of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.
Chemical Reactions Analysis
The bis(trifluoromethyl)phenyl group has been shown to participate in various chemical reactions. The Julia-Kocienski olefination, for example, employed 3,5-Bis(trifluoromethyl)phenyl sulfones to synthesize tri- and tetrasubstituted olefins . These reactions demonstrate the reactivity of the trifluoromethylated phenyl group in forming carbon-carbon double bonds, which could be relevant for further functionalization of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups to a phenyl ring significantly alters the compound's physical and chemical properties. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid was found to play a crucial role in catalyzing dehydrative condensation reactions . The electron-withdrawing nature of the trifluoromethyl groups can affect the acidity of adjacent hydroxyl groups and the overall stability of the molecule. Furthermore, the presence of these groups can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for potential pharmaceutical applications.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Bio-Evaluation
A study by Jha and Ramarao (2017) illustrates the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the microwave-assisted synthesis of triazole-pyridine hybrid analogues. These compounds exhibited significant antibacterial and antifungal activities, with some being comparable to standard drugs like Ciprofloxacin and Griseofulvin (Jha & Ramarao, 2017).
Catalytic Activities of Dicopper(II) Complexes
Zhang et al. (2007) reported on the synthesis of dicopper(II) complexes using 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol and its derivatives. These complexes were analyzed for their potential in catalyzing oxidation reactions, which is significant for understanding the functional properties of catechol oxidase (Zhang et al., 2007).
Baeyer-Villiger Reactions
In research by Brink et al. (2001), bis[3,5-bis(trifluoromethyl)phenyl] diselenide, a derivative of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, was utilized as a catalyst in Baeyer-Villiger reactions with hydrogen peroxide. This highlights its role in the efficient oxidation of carbonyl compounds (Brink et al., 2001).
Applications in Polymer Materials
Meier et al. (2003) discussed the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the creation of nonsymmetric palladium complexes, which were tested for their effectiveness in propene/CO copolymerization, leading to the development of polyketone materials of ultrahigh molecular weight (Meier et al., 2003).
Photoluminescence and Electroluminescence in OLEDs
Xu et al. (2013) synthesized iridium complexes using trifluoromethyl-substituted 2-phenylpyridine, a compound related to 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. These complexes were used in organic light-emitting diodes (OLEDs) and demonstrated potential applications due to their photoluminescence and electrochemistry properties (Xu et al., 2013).
Antibacterial and Antifungal Activity
Vora and Vyas (2019) synthesized new triazolopyrimidines from a derivative of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol, evaluating them for antibacterial and antifungal activity. Their research contributes to the development of potential pharmaceutical agents (Vora & Vyas, 2019).
Spectroelectrochemical Properties in Phthalocyanine Compounds
Kamiloğlu et al. (2018) explored the synthesis and spectroelectrochemical properties of phthalocyanine compounds derived from 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol. This research aids in understanding the applications of these compounds in electrochemical technologies (Kamiloğlu et al., 2018).
Efficient Synthesis of Key Chiral Intermediates
Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the use of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol in the lipase-mediated kinetic resolution of esters, paving the way for efficient synthesis of chiral intermediates essential in various chemical processes (Shimizu, Sugiyama, & Fujisawa, 1996).
Propriétés
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPUBDXEFYRXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347375 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol | |
CAS RN |
67570-38-1 | |
| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



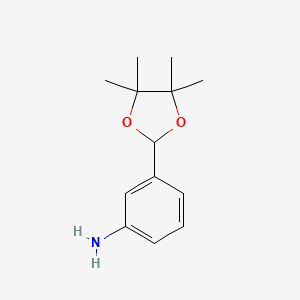


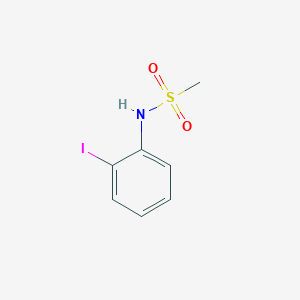

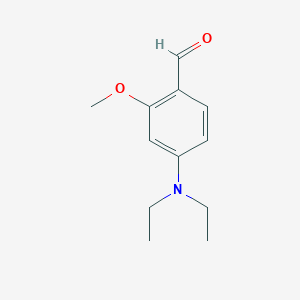
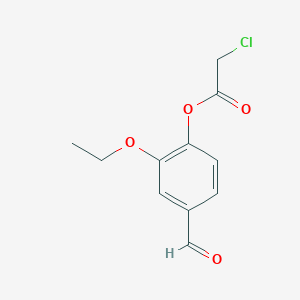
![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)
![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)
